Tensigradyl
Description
Tensigradyl (chemical name: α-hydroxy-α-phenylbenzeneacetic acid 2-(ethylpropyl amino) ethyl ester hydrochloride) is a synthetic pharmaceutical compound classified under the Anatomical Therapeutic Chemical (ATC) code NO4, indicating its use as an antiparkinsonian agent . Its molecular weight is 377.91 g/mol, and it exhibits a median lethal dose (LD50) of 500 mg/kg via subcutaneous injection in preclinical models, suggesting moderate acute toxicity . Structurally, this compound consists of a phenylbenzeneacetic acid backbone esterified with an ethylpropyl aminoethyl group, forming a hydrochloride salt. This design likely enhances its bioavailability and central nervous system penetration, critical for its therapeutic role in Parkinson’s disease management.
Properties
CAS No. |
64238-91-1 |
|---|---|
Molecular Formula |
C50H60Cl2N12O16S5 |
Molecular Weight |
1316.3 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C15H16ClN3O4S2.2C10H13N3O2.H2O4S/c2*1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15;2*11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8;1-5(2,3)4/h2*2-9,15,18-19H,1H3,(H2,17,20,21);2*1-2,5H,3-4,6H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
HVJMJJNLJJQPJB-UHFFFAOYSA-N |
SMILES |
CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1COC2=C(O1)C=CC(=C2)CN=C(N)N.C1COC2=C(O1)C=CC(=C2)CN=C(N)N.OS(=O)(=O)O |
Canonical SMILES |
CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1COC2=C(O1)C=CC(=C2)CN=C(N)N.C1COC2=C(O1)C=CC(=C2)CN=C(N)N.OS(=O)(=O)O |
Synonyms |
tensigradyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogous Compounds
| Compound Name | Chemical Name | Molecular Weight (g/mol) | LD50 (mg/kg) | Administration Route | Therapeutic Use | ATC Code |
|---|---|---|---|---|---|---|
| This compound | α-hydroxy-α-phenylbenzeneacetic acid 2-(ethylpropyl amino) ethyl ester HCl | 377.91 | 500 (subcutaneous) | Subcutaneous | Antiparkinsonian | NO4 |
| Dehydro sanol | α-hydroxy-α-phenylbenzeneacetic acid 2-(diethyl amino) ethyl ester HCl | 327.42 | 100 (intramuscular) | Intramuscular | Not specified | — |
| Diucomb | α-hydroxy-α-phenylbenzeneacetic acid 2-(diethyl amino) ethyl ester HCl | 327.42 | 159 (dermal) | Topical | Not specified | — |
| Benaprizine | α-hydroxy-α-phenylbenzeneacetic acid 2-(ethylpropyl amino) ethyl ester HCl | 341.45 | 500 (subcutaneous) | Subcutaneous | Antiparkinsonian | NO4 |
Data sourced from pharmacological studies .
Key Findings
Structural Similarities and Differences: All compounds share the α-hydroxy-α-phenylbenzeneacetic acid core but differ in their aminoethyl substituents. This compound and Benaprizine feature an ethylpropyl amino group, whereas Dehydro sanol and Diucomb have a diethyl amino moiety. This variation impacts molecular weight and pharmacokinetics.
Toxicity Profiles: this compound and Benaprizine demonstrate comparable subcutaneous LD50 values (500 mg/kg), indicating similar systemic toxicity. In contrast, Dehydro sanol shows higher acute toxicity (LD50 = 100 mg/kg intramuscular), likely due to enhanced bioavailability via this route .
Therapeutic Implications: this compound and Benaprizine’s NO4 classification aligns with their antiparkinsonian effects, likely mediated by central cholinergic or dopaminergic modulation. Dehydro sanol and Diucomb lack specified ATC codes, implying narrower or investigational applications.
Mechanistic and Clinical Considerations
- The ethylpropyl amino group in this compound and Benaprizine may enhance blood-brain barrier penetration compared to diethyl amino analogs, explaining their central therapeutic effects.
- The lower molecular weight of Benaprizine (341.45 vs. 377.91 g/mol) could improve metabolic stability or renal clearance, though this remains speculative without pharmacokinetic data.
Notes on Data Limitations
Route-Dependent Toxicity: Direct comparison of LD50 values across administration routes (e.g., subcutaneous vs.
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